molecular formula C14H16F2N2O4 B14801641 tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

Cat. No.: B14801641
M. Wt: 314.28 g/mol
InChI Key: RPMCKPJAOGWSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms. The presence of fluorine atoms and a tert-butyl carbamate group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine core, introduction of fluorine atoms, and attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its fluorinated structure can enhance binding affinity and specificity, making it useful for designing probes and inhibitors.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties can enhance the performance and efficiency of various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure can enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
  • tert-Butyl N-(benzyloxy)carbamate
  • ®-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

Uniqueness: tert-Butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate stands out due to its benzoxazepine core and specific substitution pattern The presence of fluorine atoms and the tert-butyl carbamate group contribute to its unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C14H16F2N2O4

Molecular Weight

314.28 g/mol

IUPAC Name

tert-butyl N-(6,8-difluoro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

InChI

InChI=1S/C14H16F2N2O4/c1-14(2,3)22-13(20)17-9-6-21-10-5-7(15)4-8(16)11(10)18-12(9)19/h4-5,9H,6H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

RPMCKPJAOGWSBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C(=CC(=C2)F)F)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.